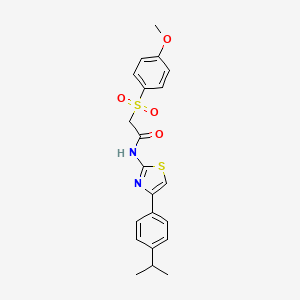
N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole and acetamide derivatives have been widely studied for their diverse biological activities and chemical properties. These compounds often serve as key intermediates in the synthesis of pharmaceuticals and exhibit a range of pharmacological activities.
Synthesis Analysis
Synthesis approaches for thiazole and acetamide derivatives typically involve nucleophilic substitution reactions, cyclization, and condensation processes. For example, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized from aromatic organic acids, demonstrating the versatility of synthetic strategies for these compounds (Rehman et al., 2013).
Molecular Structure Analysis
The molecular structures of thiazole and acetamide derivatives are characterized by various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These studies reveal detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding their chemical behavior and biological activity. For instance, the structures of two N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were elucidated, showing V-shaped molecules with significant intermolecular interactions (Boechat et al., 2011).
科学的研究の応用
Anticonvulsant Activity
- Compounds with a sulfonamide thiazole moiety, including those similar to the queried chemical, have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds demonstrated protection against picrotoxin-induced convulsions, indicating potential applications in treating seizures or related neurological conditions (Farag et al., 2012).
Antioxidant and Anti-inflammatory Properties
- A study focused on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, which share structural similarities with the queried compound, revealed significant antioxidant and anti-inflammatory activities. These findings suggest potential applications in managing oxidative stress and inflammation-related disorders (Koppireddi et al., 2013).
Antimicrobial Activity
- Novel thiazole derivatives, including those resembling the queried compound, have shown potent antimicrobial properties. These findings indicate potential applications in developing new antibacterial and antifungal agents (Saravanan et al., 2010).
Anticancer and Antiviral Potential
- Research on 2-pyrazoline-substituted 4-thiazolidinones, structurally related to the queried compound, has demonstrated selective inhibition of leukemia cell lines and notable antiviral activity against specific virus strains. This suggests potential applications in cancer and antiviral therapies (Havrylyuk et al., 2013).
COX Inhibitory Activity
- Derivatives of the queried compound, particularly those with a 4-methoxyphenyl group, have shown strong inhibitory activity on COX-2 enzyme, indicating potential applications in managing inflammation and pain (Ertas et al., 2022).
Crystal Structure Analysis
- The crystal structures of similar (oxothiazolidin-2-ylidene)acetamides have been described, providing valuable insights for drug design and pharmaceutical research (Galushchinskiy et al., 2017).
特性
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-14(2)15-4-6-16(7-5-15)19-12-28-21(22-19)23-20(24)13-29(25,26)18-10-8-17(27-3)9-11-18/h4-12,14H,13H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJAYSFWYPZFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

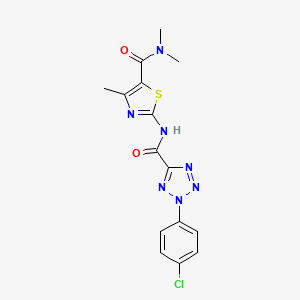
![1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2496770.png)
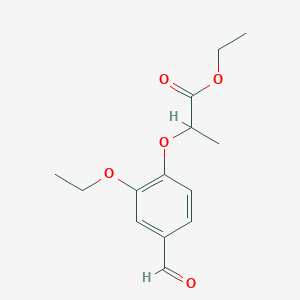
![5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2496775.png)
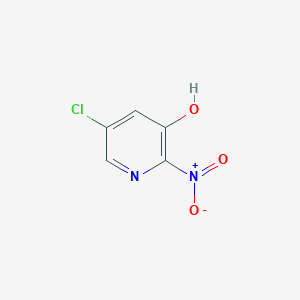
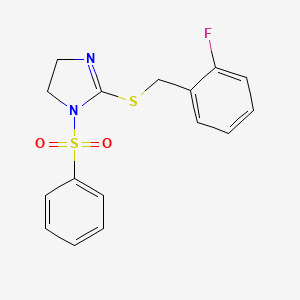
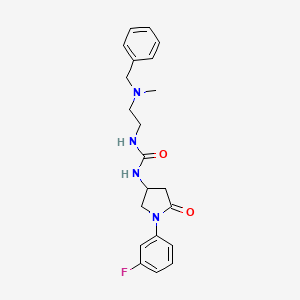
![3,4,9-trimethyl-7-(naphthylmethyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]p urine-6,8-dione](/img/structure/B2496782.png)
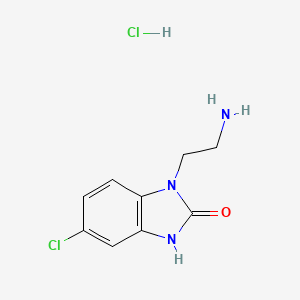
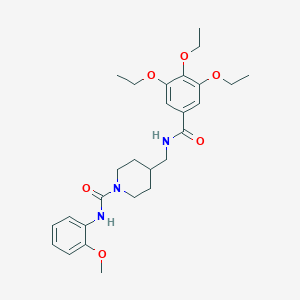

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2496786.png)
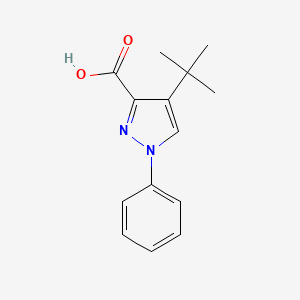
![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2496790.png)